molecular formula C21H23N3 B12793804 N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine CAS No. 42011-54-1

N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine

Cat. No.: B12793804
CAS No.: 42011-54-1
M. Wt: 317.4 g/mol
InChI Key: ZFHGVCJIJIWZOO-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine typically involves the reaction of indole derivatives with tert-butylamine under specific conditions. One common method includes the Fischer indole synthesis, where an indole derivative reacts with a hydrazine compound in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine is unique due to its specific tert-butyl and methanimine functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other indole derivatives .

Properties

CAS No.

42011-54-1

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine

InChI

InChI=1S/C21H23N3/c1-21(2,3)23-14-24-19-11-7-4-8-15(19)12-20(24)17-13-22-18-10-6-5-9-16(17)18/h4-11,13-14,20,22H,12H2,1-3H3

InChI Key

ZFHGVCJIJIWZOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CN1C(CC2=CC=CC=C21)C3=CNC4=CC=CC=C43

Origin of Product

United States

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